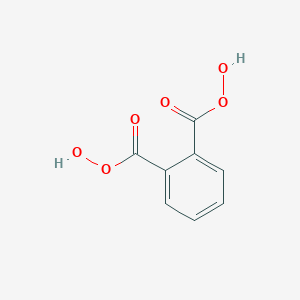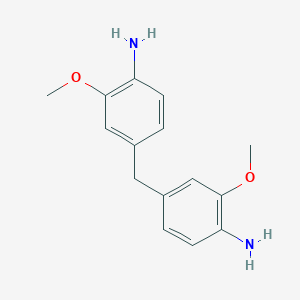
Cholesteryl tosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cholesteryl tosylate, also known as 3β-Hydroxy-5-cholestene 3-tosylate, is a derivative of cholesterol. It is a compound where the hydroxyl group at the third position of the cholesterol molecule is replaced by a tosyl group (p-toluenesulfonyl group). This modification enhances the compound’s reactivity, making it useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: Cholesteryl tosylate can be synthesized through the reaction of cholesterol with tosyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:
- Dissolve cholesterol in an appropriate solvent like dichloromethane.
- Add tosyl chloride to the solution.
- Introduce pyridine to the mixture to act as a base and catalyst.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions: Cholesteryl tosylate undergoes various chemical reactions, primarily due to the presence of the tosyl group, which is a good leaving group. Some common reactions include:
Nucleophilic Substitution Reactions: The tosyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Reduction Reactions: The tosyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or tetrahydrofuran.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of cholesteryl derivatives with various functional groups.
Elimination: Formation of cholesteryl alkenes.
Reduction: Formation of cholesteryl alcohol.
科学的研究の応用
Cholesteryl tosylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a precursor for other cholesteryl derivatives.
Biology: Employed in studies related to membrane biology and cholesterol metabolism.
Medicine: Investigated for its potential role in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of liquid crystals and other materials with specific optical properties.
作用機序
The mechanism of action of cholesteryl tosylate primarily involves its reactivity due to the tosyl group. The tosyl group acts as a leaving group in various chemical reactions, facilitating the formation of new bonds and the introduction of different functional groups. This reactivity is harnessed in synthetic chemistry to create a wide range of cholesteryl derivatives with diverse applications.
類似化合物との比較
Cholesteryl tosylate can be compared with other cholesteryl derivatives such as cholesteryl chloroformate, cholesteryl acetate, and cholesteryl benzoate. Each of these compounds has unique properties and reactivities:
Cholesteryl Chloroformate: Used in the synthesis of carbamates and ureas.
Cholesteryl Acetate: Commonly used in the preparation of cholesteryl esters.
Cholesteryl Benzoate: Known for its use in liquid crystal displays.
This compound is unique due to the presence of the tosyl group, which provides enhanced reactivity and versatility in chemical synthesis.
特性
CAS番号 |
1182-65-6 |
|---|---|
分子式 |
C34H52O3S |
分子量 |
540.8 g/mol |
IUPAC名 |
[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H52O3S/c1-23(2)8-7-9-25(4)30-16-17-31-29-15-12-26-22-27(37-38(35,36)28-13-10-24(3)11-14-28)18-20-33(26,5)32(29)19-21-34(30,31)6/h10-14,23,25,27,29-32H,7-9,15-22H2,1-6H3/t25-,27?,29+,30-,31+,32+,33+,34-/m1/s1 |
InChIキー |
RNZDACWUXZHQMI-PCHCLZCRSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CCCC(C)C)C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
Key on ui other cas no. |
1182-65-6 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














